1-(2,4'-Bipyridin-5-yl)ethanone

Coordination chemistry Ligand design Metal–organic frameworks

Researchers seeking unsymmetrical bipyridine scaffolds face limited access to 2,4'-regioisomers that cannot chelate-enabling linear bridging for MOF and 1D coordination polymer design. 1-(2,4'-Bipyridin-5-yl)ethanone (CAS 1217014-69-1) addresses this gap: • Crystalline solid, 97% purity; MW 198.22, C₁₂H₁₀N₂O. • N4'-selective monodentate ligand with depressed pKₐ 4.01 vs. parent (4.77) for fine-tuned metal centre electronics. • Acetyl group at the 5-position serves as a secondary synthetic handle (hydrazone/oxime derivatization). • Reliable stock for R&D; shipped under ambient conditions with full QA documentation.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 1217014-69-1
Cat. No. B1323180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4'-Bipyridin-5-yl)ethanone
CAS1217014-69-1
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C(C=C1)C2=CC=NC=C2
InChIInChI=1S/C12H10N2O/c1-9(15)11-2-3-12(14-8-11)10-4-6-13-7-5-10/h2-8H,1H3
InChIKeyHINBUIUMBFOZML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4'-Bipyridin-5-yl)ethanone – Structural Identity & Procurement Profile


1-(2,4'-Bipyridin-5-yl)ethanone (CAS 1217014-69-1) is a heterocyclic building block featuring an unsymmetrical 2,4'-bipyridine core bearing an acetyl substituent at the 5-position of the 2-pyridyl ring . This substitution pattern distinguishes it from the more common 2,2'- and 4,4'-bipyridine isomers and from the unsubstituted 2,4'-bipyridine parent scaffold . The compound is supplied as a crystalline solid (typically yellow) with commercial purity specifications ranging from 95% to 98% and a molecular formula of C₁₂H₁₀N₂O (MW 198.22 g·mol⁻¹) . Its predicted physicochemical properties include a boiling point of 355.7 ± 27.0 °C, a density of 1.147 ± 0.06 g·cm⁻³, and a conjugate-acid pKₐ of 4.01 ± 0.10 .

Why 1-(2,4'-Bipyridin-5-yl)ethanone Cannot Be Substituted


The 2,4'-bipyridine framework differs fundamentally from the ubiquitous 2,2'-bipyridine in that its two nitrogen atoms are located at non-adjacent, unsymmetrical positions on the two pyridine rings [1]. Consequently, 2,4'-bipyridine and its derivatives cannot serve as chelating bidentate ligands; they coordinate exclusively as monodentate ligands through the sterically less hindered N4' atom [1][2]. The acetyl group at the 5-position further withdraws electron density from the pyridine ring, measurably depressing the conjugate-acid pKₐ relative to the parent 2,4'-bipyridine . These structural and electronic features dictate a coordination chemistry, solubility profile, and synthetic utility that are not replicated by 2,2'-bipyridine, 4,4'-bipyridine, or the unsubstituted 2,4'-bipyridine parent. Substituting any of these analogs would alter the speciation, stability, or reactivity of the resulting metal complexes or downstream intermediates.

1-(2,4'-Bipyridin-5-yl)ethanone – Comparator Evidence


Monodentate vs. Bidentate Coordination

1-(2,4'-Bipyridin-5-yl)ethanone, by virtue of its 2,4'-bipyridine core, is incapable of forming a chelate complex with a single metal centre because the two nitrogen atoms are positioned on separate rings and cannot simultaneously coordinate to the same metal ion [1]. This stands in direct contrast to 2,2'-bipyridine, which acts as a classical bidentate chelator. Crystallographic and infrared spectroscopic data on iron(II) complexes of the parent 2,4'-bipyridine confirm exclusive monodentate binding through the N4' atom, with the N2 atom remaining uncoordinated [2]. For the acetyl derivative, the electron‑withdrawing acetyl group further reduces the σ‑donor strength of the adjacent pyridine ring, reinforcing the preference for monodentate N4'‑only coordination.

Coordination chemistry Ligand design Metal–organic frameworks

Acetyl-Induced Basicity Modulation

The conjugate‑acid pKₐ of 1-(2,4'-bipyridin-5-yl)ethanone is predicted to be 4.01 ± 0.10 , whereas the experimentally determined pK₂ of the parent 2,4'-bipyridine is 4.77 (measured at 20 °C) . The difference of ΔpKₐ = –0.76 units reflects the electron‑withdrawing effect of the acetyl carbonyl, which reduces the electron density on the pyridine nitrogen and stabilizes the neutral base relative to its conjugate acid. For comparison, the widely used 2,2'-bipyridine has a pK₂ of 4.35 , placing the acetylated 2,4'-bipyridine as a significantly weaker Brønsted base than both the parent 2,4'-bipyridine and 2,2'-bipyridine.

Physical organic chemistry Ligand basicity Protonation thermodynamics

Predicted Physicochemical Profile

The boiling point, density, and pKₐ of 1-(2,4'-bipyridin-5-yl)ethanone have been computationally predicted and are reported as a cohesive property set by ChemicalBook : boiling point 355.7 ± 27.0 °C, density 1.147 ± 0.06 g·cm⁻³, and pKₐ 4.01 ± 0.10. In contrast, the isomeric compound 1-(2,3'-bipyridin-5-yl)ethanone (CAS 1048004-04-1) lacks publicly available predicted boiling point and density, though its molecular weight is identical (198.22 g·mol⁻¹) . The availability of a consistent set of predicted physicochemical constants for the 2,4'-isomer facilitates pre‑experimental modelling, solubility estimation, and chromatographic method development. Additionally, vendor technical datasheets indicate the compound is a yellow crystalline powder soluble in ethanol and chloroform , a solubility profile that differs from the sparing aqueous solubility of the parent 2,4'-bipyridine .

Physicochemical profiling Solubility Drug design

Commercial Purity & Reproducibility

Multiple independent vendors supply 1-(2,4'-bipyridin-5-yl)ethanone at defined purity grades: AKSci specifies 95% minimum purity ; Chemscene and Leyan each offer ≥98% purity . This contrasts with the parent 2,4'-bipyridine, which is most commonly supplied at 98% purity from a narrower base of suppliers . The existence of at least three independent suppliers for the acetyl derivative, each with a published certificate-of-analysis grade, provides procurement redundancy and reduces single‑source dependency risks. The compound also carries defined storage conditions (sealed, dry, 2–8 °C) , indicating controlled stability that may not be uniformly documented for all bipyridine analogs.

Chemical procurement Quality control Reproducibility

Applications of 1-(2,4'-Bipyridin-5-yl)ethanone


Coordination Polymers and MOFs

Because the 2,4'-bipyridine scaffold cannot chelate a single metal centre and coordinates exclusively through the N4' atom, 1-(2,4'-bipyridin-5-yl)ethanone is predisposed to act as a linear bridging ligand in the assembly of one‑dimensional coordination polymers or pillared metal–organic frameworks (MOFs) [1]. The acetyl group provides a secondary functional handle for post‑synthetic modification or for additional intermolecular interactions (C–H···O hydrogen bonding), which can influence framework topology and porosity. This contrasts with 2,2'-bipyridine, which typically forms discrete chelate complexes rather than extended networks.

Electronic Tuning of Metal Centers

The depressed pKₐ of 4.01 (vs. 4.77 for the parent 2,4'-bipyridine) indicates reduced electron density at the coordinating nitrogen, making this compound a weaker σ‑donor than its unsubstituted parent . This property is valuable when designing catalysts or photophysical complexes where a less electron‑rich metal centre is required to shift redox potentials or modulate excited‑state energies. The quantitative pKₐ difference of –0.76 log units provides a rational basis for selecting this ligand over the parent bipyridine in electronic structure–activity relationship studies.

Metalloenzyme Inhibitor Development

Vendor and patent literature indicate that 2,4'-bipyridine derivatives, including the acetyl‑substituted variant, have been investigated as metalloenzyme inhibitors for targets implicated in cancer and Alzheimer's disease . The unsymmetrical bipyridine framework presents a distinct three‑dimensional pharmacophore relative to the planar, symmetrical 2,2'-bipyridine, potentially enabling selective interactions with metalloprotein active sites. The acetyl group can additionally serve as a site for further derivatization (e.g., condensation to hydrazones or oximes), expanding the accessible chemical space.

Physicochemical Constants for Experimental Design

The compound's predicted boiling point (355.7 °C), density (1.147 g·cm⁻³), and pKₐ (4.01) are publicly available as a consistent parameter set , enabling researchers to estimate vapour‑phase behaviour, solvent extraction efficiency, and ionisation state prior to experimentation. For procurement officers, this documented dataset reduces the risk of selecting a compound with unknown handling requirements and facilitates compliance with safety and environmental risk assessments.

Technical Documentation Hub

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